molecular formula C10H9ClN4O B7557640 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide

2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide

Cat. No. B7557640
M. Wt: 236.66 g/mol
InChI Key: LUDRVRFAFNQBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CTAP is a triazole-based compound that has been studied for its ability to modulate opioid receptor activity and has been shown to have promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide involves its selective binding to the kappa opioid receptor and inhibition of its activity. This results in the modulation of pain, stress, and addiction-related behaviors. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the kappa opioid receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has several advantages for use in lab experiments, including its high purity and selectivity for the kappa opioid receptor. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide, including the development of more selective and potent kappa opioid receptor antagonists, the investigation of this compound's potential therapeutic applications in the treatment of depression, anxiety, and drug addiction, and the exploration of this compound's effects on other neurotransmitter systems and physiological processes. Additionally, the development of new synthetic routes for this compound and related compounds may lead to the discovery of novel pharmacological agents with potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyphenyl)acetamide with sodium azide and copper sulfate to form 2-chloro-N-(2-azido-phenyl)acetamide. This intermediate compound is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has been extensively studied for its potential pharmacological applications, particularly in the field of opioid receptor modulation. This compound has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. This compound has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and drug addiction.

properties

IUPAC Name

2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-7-10(16)13-8-3-1-2-4-9(8)15-6-5-12-14-15/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDRVRFAFNQBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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